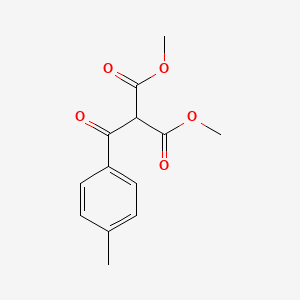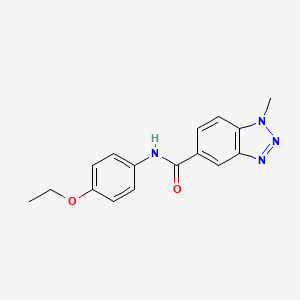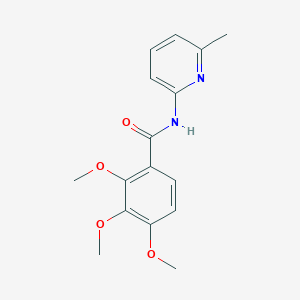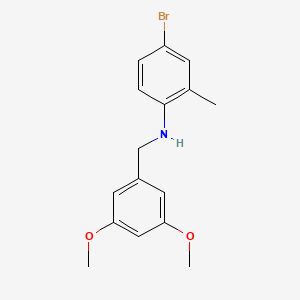![molecular formula C17H13ClN2O3 B5770840 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione](/img/structure/B5770840.png)
5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione, also known as CLP290, is a small molecule that has been extensively studied for its potential therapeutic applications. CLP290 belongs to the class of imidazolidinedione compounds that have been shown to modulate the activity of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) channel. In
Mécanisme D'action
5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione modulates the activity of ion channels by binding to a specific site on the channel protein. This binding site is located in the intracellular domain of the channel protein and is highly conserved across different ion channels. By binding to this site, 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione can either enhance or inhibit the activity of the ion channel, depending on the type of channel and the specific binding site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione depend on the type of ion channel that it modulates. In general, 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione can either enhance or inhibit the activity of ion channels, leading to changes in ion conductance, membrane potential, and cellular excitability. These changes can have a wide range of effects on cellular and tissue function, depending on the specific ion channel and the tissue type.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione for lab experiments is its specificity for ion channels, which allows researchers to selectively modulate the activity of a particular channel without affecting other channels or cellular processes. Another advantage is its relatively small size, which makes it easier to manipulate and study in vitro and in vivo. However, one limitation of 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione is its low solubility in aqueous solutions, which can make it difficult to administer in vivo and to study in certain experimental settings.
Orientations Futures
There are several future directions for 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione research. One direction is to further explore its therapeutic potential in various diseases, including cystic fibrosis, epilepsy, neuropathic pain, and spinal cord injury. Another direction is to develop more potent and selective analogs of 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione that can modulate ion channels with greater efficacy and specificity. Finally, there is a need to better understand the molecular mechanisms by which 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione modulates ion channels, which could provide insights into the design of new ion channel modulators with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione involves a multistep process that starts with the reaction of 5-chloro-2,4-diaminobenzyl alcohol with benzyl bromide to form 5-chloro-2,4-bis(benzyloxy)benzyl alcohol. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of an acid catalyst to yield 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione. The overall yield of this process is around 20%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, epilepsy, neuropathic pain, and spinal cord injury. In cystic fibrosis, 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione has been shown to potentiate the activity of CFTR, which is a chloride channel that is defective in cystic fibrosis patients. In epilepsy, 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione has been shown to reduce seizures by modulating the activity of potassium channels. In neuropathic pain, 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione has been shown to reduce pain by modulating the activity of sodium channels. In spinal cord injury, 5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione has been shown to improve locomotor function by modulating the activity of potassium channels.
Propriétés
IUPAC Name |
(5E)-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-6-7-15(23-10-11-4-2-1-3-5-11)12(8-13)9-14-16(21)20-17(22)19-14/h1-9H,10H2,(H2,19,20,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGASWLHYDOYTPY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5770761.png)


![3-(difluoromethyl)-N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5770789.png)
![methyl 4-({N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5770803.png)

![1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5770817.png)
![2-{4-chloro-2-methyl-5-[(methylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5770819.png)

![N-[4-(benzyloxy)-3-methoxybenzylidene]-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5770849.png)
![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5770852.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(phenylthio)acetamide](/img/structure/B5770867.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5770872.png)
